molecular formula C10H13NO2 B177062 2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one CAS No. 199395-75-0

2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one

Cat. No.: B177062
CAS No.: 199395-75-0
M. Wt: 179.22 g/mol
InChI Key: HKLFZRGYKCMNPX-UHFFFAOYSA-N
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Description

2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

199395-75-0

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-butanoyl-2-azabicyclo[2.2.1]hept-5-en-3-one

InChI

InChI=1S/C10H13NO2/c1-2-3-9(12)11-8-5-4-7(6-8)10(11)13/h4-5,7-8H,2-3,6H2,1H3

InChI Key

HKLFZRGYKCMNPX-UHFFFAOYSA-N

SMILES

CCCC(=O)N1C2CC(C1=O)C=C2

Canonical SMILES

CCCC(=O)N1C2CC(C1=O)C=C2

Synonyms

2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(1-oxobutyl)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

100.3 g of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one were dissolved in acetonitrile (720 ml) and pyridine (142 ml) under nitrogen. At 12° C., 141.8 g of butyryl chloride were added dropwise over the course of 1 hour. The reaction was then stirred at room temperature for 3 hours. 720 ml of water were added to the mixture, and the phases were separated. The acetonitrile was evaporated off in vacuo, and the aqueous phase was extracted 3 times with ethyl acetate (300 ml). The combined org. phases were washed with 1N HCl (350 ml), saturated NaCl (400 ml) and water (500 ml), dried with magnesium sulphate and completely evaporated. The product was purified by distillation. 107.76 g of product were obtained as a clear liquid. The yield was 85%.
Quantity
100.3 g
Type
reactant
Reaction Step One
Quantity
720 mL
Type
solvent
Reaction Step One
Quantity
142 mL
Type
reactant
Reaction Step Two
Quantity
141.8 g
Type
reactant
Reaction Step Three
Name
Quantity
720 mL
Type
reactant
Reaction Step Four
Yield
85%

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